molecular formula C25H39N3O2 B019231 7-Octylindolactam V CAS No. 109346-66-9

7-Octylindolactam V

Cat. No.: B019231
CAS No.: 109346-66-9
M. Wt: 413.6 g/mol
InChI Key: SUQYTYOVPXAUGB-RDPSFJRHSA-N
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Description

7-Octylindolactam V is a potent indole alkaloid that acts as a protein kinase C (PKC) activator. This compound is a valuable tool in biochemical research for modeling the disruption of cell-cell adhesions, a key process in cancer metastasis . Studies on human pancreatic adenocarcinoma cells (HPAF-II) demonstrate that this compound rapidly disrupts epithelial apical junctions, including tight junctions and adherens junctions, by activating classical PKC isoenzymes . The mechanism involves a signaling cascade where PKC activation leads to Rho-associated kinase (ROCK) II-dependent stimulation of nonmuscle myosin II (NM II). This, in turn, increases contractility of the perijunctional actin filaments, leading to junctional disassembly and increased paracellular permeability . With a molecular formula of C25H39N3O2 and a molecular weight of 413.60 g/mol, it is offered for investigating PKC-mediated signaling pathways, epithelial to mesenchymal transition (EMT), and the dynamics of the actin cytoskeleton . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(10S,13S)-13-(hydroxymethyl)-9-methyl-5-octyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O2/c1-5-6-7-8-9-10-11-18-12-13-21-22-19(15-26-23(18)22)14-20(16-29)27-25(30)24(17(2)3)28(21)4/h12-13,15,17,20,24,26,29H,5-11,14,16H2,1-4H3,(H,27,30)/t20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQYTYOVPXAUGB-RDPSFJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=C2C3=C(C=C1)N([C@H](C(=O)N[C@@H](CC3=CN2)CO)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911123
Record name 5-(Hydroxymethyl)-1-methyl-9-octyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109346-66-9
Record name 7-Octylindolactam V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109346669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Hydroxymethyl)-1-methyl-9-octyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Octylindolactam V and Analogs

Total Synthesis Approaches to the Indolactam V Core Structure

The indolactam V core structure, a 9-membered macrocycle featuring an indole (B1671886) nucleus fused with a lactam ring, has been a key target in total synthesis due to its biological relevance. Several strategies have been developed to construct this intricate framework.

One approach involves starting from a substituted indole, such as 4-bromoindole. A copper-catalyzed amino acid arylation can be employed to couple the indole with an amino acid, like valine. This intermediate is then converted into a dipeptide, followed by an intramolecular indole alkylation to close the nine-membered ring. This modular synthesis allows for variations in the amino acid reactants to introduce diverse hydrophobic groups. chemistryviews.org

Another strategy for preparing the indolactam V core utilizes a distortion-controlled indolyne functionalization reaction to establish the C4-N linkage. This is followed by an intramolecular conjugate addition to construct the conformationally flexible nine-membered ring. nih.gov This method sets the stage for the divergent synthesis of C7-substituted indolactam alkaloids. nih.gov

Alternative total synthesis routes have also been reported. One such approach starts from a 4-nitrotryptophan (B14803151) derivative, proceeding through a series of steps including palladium-catalyzed indole synthesis and lactamization of the nine-membered ring using coupling reagents like HATU. rsc.org Another method utilizes L-glutamic acid as a starting material, involving a Pd-catalyzed indole synthesis from a 3-nitro-2-iodoaniline precursor and an aldehyde derived from L-glutamic acid. rsc.org

A concise eight-step total synthesis of (−)-indolactam V has been reported, which relies on an efficient copper-catalyzed amino acid arylation to establish the indole C4-nitrogen bond. nih.govacs.orgacs.org This cross-coupling method is applicable to various hydrophobic amino acids, providing a platform for diversifying indolactam alkaloid scaffolds. nih.govacs.orgacs.org The synthesis also features a magnesium-promoted one-pot deprotection-dehydration reaction to rapidly access an advanced precursor for facile cyclization to the indolactam tricycle. acs.org

Previous syntheses of the indolactam V parent structure have often relied on intramolecular peptide coupling to form the macrocycle. acs.org Other innovative approaches have included photochemically induced nine-membered ring formation or trapping of indolyne intermediates to establish the C4-nitrogen bond, followed by Lewis acid-mediated macrocyclization. acs.org

Targeted Alkylation and Functionalization Strategies

Once the indolactam core is established or a suitable indole precursor is synthesized, targeted alkylation and functionalization strategies are employed to introduce specific substituents, such as the octyl chain at the C7 position of 7-Octylindolactam V.

Alkylation of Nitroindole Precursors (e.g., Grignard Reagents)

One method for introducing alkyl chains, including the octyl group, at the C7 position involves the alkylation of nitroindole precursors. A method for the C-alkylation of 4-nitroindole (B16737) at the 5 and 7 positions using alkyl Grignard reagents has been developed. researchgate.net The resulting 4-nitro-7-octylindole can then serve as a starting material for the synthesis of this compound. researchgate.net This approach highlights the utility of organometallic reagents like Grignard reagents in functionalizing the indole core at specific positions.

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution is a fundamental reaction in indole chemistry and can be utilized to introduce substituents onto the indole ring system. While direct electrophilic octylation at the C7 position of the indolactam core might be challenging due to regioselectivity issues and the complexity of the macrocycle, this type of reaction can be employed on simpler indole precursors before macrocycle formation. The regioselectivity of electrophilic substitution on indoles is influenced by substituents already present on the ring.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of indolactam alkaloids is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of specific enantiomers of this compound is crucial.

The total synthesis of (−)-indolactam V and related C7-substituted indolactam alkaloids, including those found in teleocidin A-2 and lyngbyatoxin A, has been achieved using strategies that enable enantiospecific synthesis. nih.gov One such strategy involves late-stage sp2-sp3 cross-couplings on an indolactam V derivative to introduce the C7 substituents and the necessary quaternary carbons while maintaining stereochemical integrity. nih.gov These couplings are challenging but can proceed in the presence of sensitive functional groups within the indolactam scaffold. nih.gov

Stereoselective methods for constructing the nine-membered lactam ring are also critical. Approaches involving intramolecular conjugate addition or stereoselective reduction of imine intermediates have been employed in the synthesis of indolactam V, contributing to the control of stereochemistry at key centers. nih.govrsc.org

The synthesis of (−)-epi-indolactam V and its enantiomer has also been accomplished using intramolecular Buchwald-Hartwig C-N coupling cyclization reactions. acs.orgresearchgate.netnih.govfigshare.com The stereoselective nature of this reaction is interpreted in terms of minimizing allylic strain in the transition state. acs.orgresearchgate.netnih.govfigshare.com

Preparation of Structurally Related Indolactam Analogs

The synthetic methodologies developed for this compound and Indolactam V provide a foundation for the preparation of a wide range of structurally related indolactam analogs. Modifications can be made at various positions of the indolactam core, including the indole nitrogen (N1), the C7 position, the C12 isopropyl group, and the C14 hydroxymethyl group.

Modular synthesis approaches, such as those utilizing copper-catalyzed amino acid arylation, allow for the introduction of different amino acids, leading to variations in the C12 substituent. chemistryviews.orgnih.govacs.orgacs.org Late-stage cross-coupling reactions enable the introduction of diverse groups at the C7 position. nih.gov

Synthetic efforts have targeted analogs with altered hydrophobic characteristics at the C7 position, as this substitution significantly influences biological activity. kyoto-u.ac.jp For example, the activity of this compound is comparable to that of teleocidin B-4, a potent tumor promoter, highlighting the impact of the C7 octyl group. kyoto-u.ac.jpnih.govguidetopharmacology.orgwikidata.orguni.lu

Analogs with modifications at the N1 position or the C9 position have also been explored to study their effects on target binding and biological activity. nih.govnih.gov The pseudopeptidic fragment bridging the C3 and C4 positions of the indole core is considered essential for target binding, while substituents at N1 or C7 influence activity and selectivity. nih.gov

The development of efficient synthetic routes, including gram-scale total synthesis of the indolactam V parent structure, facilitates the preparation of libraries of indolactam derivatives for further research and evaluation. nih.gov

Interactive Data Table: Selected Synthesis Approaches to Indolactam V

Synthesis ApproachKey Step(s)Indole PrecursorMacrocycle Formation MethodYield (where reported)Citation
Modular Total SynthesisCopper-catalyzed amino acid arylation, Intramolecular indole alkylation4-BromoindoleIntramolecular alkylationNot specified chemistryviews.orgnih.govacs.orgacs.org
Distortion-Controlled Indolyne FunctionalizationIndolyne formation, Intramolecular conjugate additionSilyltriflate precursorIntramolecular conjugate additionNot specified nih.govvulcanchem.com
Synthesis from 4-Nitrotryptophan DerivativePd-catalyzed indole synthesis, Lactamization with HATU4-Nitrotryptophan derivativeLactamization49% (8 steps) rsc.org
Synthesis from L-Glutamic AcidPd-catalyzed indole synthesis from 3-nitro-2-iodoaniline and aldehyde3-Nitro-2-iodoanilineLactamization18% (12 steps) rsc.org
Synthesis of (−)-Epi-Indolactam V and EnantiomerIntramolecular Buchwald-Hartwig C-N coupling cyclizationTryptophan derivativeIntramolecular C-N couplingNot specified acs.orgresearchgate.netnih.govfigshare.com
Alkylation of Nitroindole Precursors with Grignard ReagentsC-alkylation at C5 and C7 with alkyl Grignard reagents4-NitroindoleNot applicable (precursor functionalization)Not specified researchgate.net

This compound is a complex macrocyclic compound belonging to the indolactam family, known for its distinct structural features and biological activities. Its structure is based on an indole nucleus fused with a nine-membered lactam ring, featuring specific stereochemical configurations at the C2 and C5 positions, identified as (2R,5R). The presence of an octyl chain at the 7-position contributes to the molecule's hydrophobic character. The ring system incorporates three nitrogen atoms: an indole nitrogen, a secondary amide nitrogen, and a tertiary amine, all crucial for interactions with target proteins. vulcanchem.com

Structural Characterization and Conformational Dynamics of 7 Octylindolactam V

Advanced Spectroscopic Methods in Structural Elucidation

Advanced spectroscopic techniques play a vital role in determining the precise structure of 7-Octylindolactam V. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed for this purpose. news-medical.netyoutube.comnih.govamericanpharmaceuticalreview.com

NMR spectroscopy provides detailed information about the molecular environment of individual atoms, including connectivity, functional groups, and spatial relationships. youtube.comfrontiersin.org It is a non-destructive technique that can analyze structures in solution, offering insights into molecular dynamics and intramolecular interactions. news-medical.netyoutube.com Various NMR experiments, including 1D and 2D techniques like 1H NMR, can confirm the structure and substitution patterns of indolactam derivatives. tandfonline.com

X-ray crystallography, on the other hand, provides a three-dimensional structure of a molecule in its crystalline state by analyzing the diffraction pattern of X-rays passing through the crystal. news-medical.netyoutube.com While requiring a crystalline sample, it offers high-resolution structural data, revealing precise atomic positions and bond lengths and angles. news-medical.netnih.gov The combination of NMR spectroscopy and X-ray crystallography is often powerful for elucidating complex molecular structures, leveraging the strengths of each technique. nih.gov

Other spectroscopic methods like UV, IR, and mass spectrometry (ElMS and HR-EIMS) are also valuable for confirming the structure and purity of this compound and its derivatives. tandfonline.com IR spectroscopy, for instance, provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies. frontiersin.org

Conformational Analysis of the Macrocyclic Ring System

Studies on macrocyclic rings often involve examining different conformers and their relative energies. For simpler macrocycles like cyclooctane, preferred conformations such as the chair-boat and chair-chair have been identified through spectroscopic methods. wikipedia.org While specific detailed conformational analyses solely focused on the this compound macrocycle were not extensively detailed in the search results, the principles of macrocyclic conformational analysis apply. The nine-membered ring can adopt various conformations, and the presence of the indole (B1671886), lactam, and octyl chain substituents will influence these preferred shapes.

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) NMR experiments can provide information about through-space correlations between protons, which helps in determining the proximity of different parts of the molecule and thus elucidating its preferred conformations in solution. mdpi.com Computational methods, such as Density Functional Theory (DFT) calculations, can also be used to model different conformers and calculate their relative energies and dihedral angles, providing theoretical insights into the conformational landscape. mdpi.com

Research on related indolactam V derivatives has indicated that these molecules can exist as different conformers, and the configuration of these conformers can significantly impact their biological activity. tandfonline.com This suggests that the conformational dynamics of the nine-membered ring in this compound are likely crucial for its function.

Stereochemical Influences on Molecular Conformation

The (2R,5R) configuration constrains the possible orientations of the groups attached to these carbons, thereby limiting the range of accessible conformations for the macrocycle. This is in contrast to diastereomers with different stereochemical centers, which would exhibit different conformational preferences and potentially different biological activities. nih.govgoogleapis.com

Studies on other macrocyclic systems have shown that even subtle changes in stereochemistry can lead to significant alterations in macrocycle conformation and behavior. nih.gov For instance, a change in stereochemistry at one ring position in a cyclophane macrocycle was observed to lead to a different conformation for the ring. nih.gov This highlights the sensitivity of macrocyclic conformation to stereochemical details.

The stereochemical purity of this compound is therefore important for ensuring consistent structural and conformational properties, which are directly linked to its specific biological profile. The dextrorotatory (+) enantiomer of this compound, with the (2R,5R) configuration, has been particularly noted for its distinct biological activities compared to its levorotatory (-) enantiomers. vulcanchem.com

Biological Activity and Molecular Mechanisms of 7 Octylindolactam V

Protein Kinase C (PKC) Modulation

PKC is a family of serine/threonine kinases that play crucial roles in a wide range of cellular signaling pathways. 7-Octylindolactam V acts as a potent activator of certain PKC isoforms. acs.orgwikidata.orgwikidata.orgfishersci.caabertay.ac.uk

Characterization of PKC Activation by this compound

This compound is characterized as a potent activator of PKC, with its activity comparable to that of other known PKC activators like teleocidin A and phorbol (B1677699) 12,13-dibutyrate (PDBu). acs.orgwikidata.orgabertay.ac.uk Studies have shown that 7-OILV can induce the translocation of PKC isoforms from the cytosol to the cell membrane, a key event in PKC activation. acs.orgwikidata.org

PKC Isoform Selectivity and Ligand-Binding Domain Interactions (C1a/C1b)

Research indicates that this compound acts as a potent and selective activator of conventional PKCs (cPKCs) and novel PKCs (nPKCs). acs.orgwikidata.org These isoforms contain tandem C1 domains, C1a and C1b, which are known to bind diacylglycerol (DAG) and phorbol esters. nih.govresearchgate.net 7-OILV interacts with these C1 domains. wikipedia.org While some studies initially suggested little isoform selectivity for 7-n-octylindolactam V among the tested isoforms acs.orgresearchgate.netresearchgate.net, further research has explored the differential roles of the C1a and C1b domains in ligand binding and translocation for various PKC isoforms. nih.govresearchgate.netnih.gov For PKCδ, membrane translocation induced by ligands like octylindolactam V has shown a predominant dependence on the C1b domain. nih.gov The C1b domain of novel PKC isozymes (delta, epsilon, eta, theta) has been identified as a primary binding site for indolactam compounds with a hydrophobic chain at appropriate positions (2,7). researchgate.net

Cellular Translocation Studies of PKC Isoforms

Studies using techniques such as expressing PKC fused to green fluorescent protein (PKC-GFP) have demonstrated that this compound induces the translocation of PKC isoforms to cellular membranes. acs.orgwikidata.org Specifically, 7-OILV treatment has been shown to rapidly increase the amount of both classical (PKCα and PKCβI) and novel (PKCδ) PKC isoenzymes associated with cell membranes in epithelial cells. nih.gov The translocation of PKC is a critical step in its activation and subsequent downstream signaling. immunologyresearchjournal.com For PKCα, the C1a and C1b domains play equivalent roles for translocation in response to (-)-octylindolactam V. nih.gov In contrast, for PKCδ, the C1b domain appears to play a predominant role in translocation in response to ligands like octylindolactam V. nih.gov

Modulation of Neuronal Signaling Pathways

Beyond its direct interaction with PKC, this compound has been shown to modulate neuronal signaling pathways, likely mediated through its PKC activating properties. wikidata.orgwikipedia.orgcycpeptmpdb.com

Regulation of GABAA Receptor Function

This compound has been observed to enhance the function of GABAA receptors, which are key mediators of inhibitory neurotransmission in the central nervous system. wikidata.org This potentiation of GABA-evoked currents by 7-OILV has been shown to be dependent on PKC activation. wikidata.orgnih.gov In isolated mouse brain cerebellar membrane vesicles (microsacs), (-)-7-octylindolactam V inhibited the sustained phase of 36Cl- flux without altering the transient phase, suggesting a PKC-dependent phosphorylation event preferentially inactivating a nondesensitized form or state of the receptor. nih.gov

Interactions with Metabotropic Glutamate (B1630785) Receptors (mGluRs)

This compound also interacts with pathways involving metabotropic glutamate receptors (mGluRs). wikipedia.orgcycpeptmpdb.com Studies in hippocampal slices have shown that 7-OILV can inhibit group I mGluR-dependent long-term depression (LTD). wikipedia.orgcycpeptmpdb.com This effect is also linked to PKC activation by 7-OILV. wikipedia.orgcycpeptmpdb.com

Effects on Ion Channel Activity (e.g., N-type Calcium Channels)

This compound has been shown to influence ion channel activity, particularly calcium channels. Studies have indicated that (-)-7-octylindolactam V can cause an inhibition of the Ca2+ current in cultured amacrine cells, developing slowly over a 5-minute exposure. cambridge.org This inhibition resulted in a significant decrease in current amplitude. cambridge.org

Research involving the nonphorbol PKC activator (-)-7-octylindolactam V has demonstrated its ability to block the inhibitory effect of adenosine (B11128) and DCG-IV on calcium currents in ganglion cells. physiology.org Pretreatment with (-)-7-octylindolactam V significantly decreased these inhibitory effects. physiology.org N-type calcium channels (CaV2.2) are voltage-gated calcium channels predominantly located at nerve terminals and dendrites, playing a crucial role in neurotransmitter release and pain pathways. wikipedia.orgnih.govnih.gov While the direct interaction of this compound with N-type calcium channels requires further specific investigation, its modulation of calcium currents in neuronal cells suggests an impact on these channels or other voltage-gated calcium channel subtypes. cambridge.orgphysiology.org

Involvement in G-Protein Coupled Receptor (GPCR) Signaling Cascades

This compound, as a PKC activator, is involved in signaling cascades downstream of G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that couple with intracellular G proteins to trigger various second messenger pathways, including those involving diacylglycerol (DAG) and subsequent PKC activation. umn.edutocris.comsynabs.befrontiersin.orgembopress.orgfrontiersin.org

Studies have shown that (-)-7-octylindolactam V can mimic the effects of 5-HT, a neurotransmitter that activates GPCRs, on enteric neurons. nih.govjneurosci.org This suggests that this compound can engage with signaling pathways initiated by GPCR activation, likely through its action on PKC, which is a downstream effector in many GPCR cascades. umn.edutocris.comnih.govjneurosci.org Activation of mGluR5, a type of metabotropic glutamate receptor which is a GPCR, has been shown to enhance GABA-gated currents in a manner that is both Ca2+- and PKC-dependent, and activation of PKC with (-)-7-octylindolactam V also enhanced these currents. nih.gov This further supports the involvement of this compound in GPCR-mediated signaling pathways via PKC.

Interactions with Intracellular Signaling Molecules

Modulation of Adenylate Cyclase and PKA Pathways

This compound has been implicated in the modulation of adenylate cyclase and protein kinase A (PKA) pathways. Adenylate cyclase is an enzyme that produces cyclic AMP (cAMP), a second messenger that activates PKA. nih.gov GPCRs coupled to Gs proteins stimulate adenylate cyclase, increasing cAMP levels, while GPCRs coupled to Gi proteins inhibit adenylate cyclase, decreasing cAMP. umn.edu

Studies have shown that PKC activation can influence adenylate cyclase activity. nih.govjneurosci.org Specifically, PKC can activate adenylate cyclase, which in turn activates PKA. nih.govjneurosci.org Since (-)-7-octylindolactam V is a PKC activator and mimics the effects of 5-HT which activates a GPCR coupled to Gαo that likely activates adenylate cyclase, it suggests that this compound can modulate adenylate cyclase and subsequently PKA activity through PKC. nih.govjneurosci.org Research indicates that PKC probably activates adenylate cyclase, which through cAMP, activates PKA. nih.govjneurosci.org

Induction of 2-Chimaerin Translocation

This compound has been shown to induce the translocation of 2-chimaerin. researchgate.netresearchgate.net Chimaerins are a family of diacylglycerol- and phorbol ester-regulated GTPase activating proteins (GAPs) for the small G-protein Rac. researchgate.net Translocation of proteins like 2-chimaerin from the cytoplasm to membranes is a common mechanism for regulating their activity and interaction with downstream targets. nih.gov Studies using GFP-tagged 2-chimaerin revealed that upon stimulation with PMA (another PKC activator) or (-)-octylindolactam V, a significant fraction of GFP-2-chimaerin translocated to a perinuclear region. researchgate.net This indicates that this compound, likely through its interaction with C1 domains similar to phorbol esters, can induce the movement of 2-chimaerin within the cell. researchgate.netnih.govnih.gov The C1b domain of PKCδ has been shown to play a predominant role in the translocation of PKCδ in response to phorbol ester, and octylindolactam V exhibited similar dependence on the C1b domain for PKCδ translocation. nih.gov

Effects on Gene Expression and Cellular Processes

Potentiation of Glucocorticoid-Mediated Promoter Induction

Information regarding the potentiation of glucocorticoid-mediated promoter induction by this compound was not found in the conducted searches.

Structure Activity Relationship Sar Studies of 7 Octylindolactam V and Analogs

Design Principles for Investigating Structural Determinants of Activity

A key principle involves creating a series of related compounds where a single structural feature is systematically altered. This allows researchers to correlate the changes in structure directly with observed changes in biological activity, such as PKC binding affinity or activation potency wikipedia.org. For indolactam derivatives, this has included modifying the length and nature of hydrophobic chains, altering substituents on the indole (B1671886) ring, and introducing conformational constraints tandfonline.comnih.govnih.gov. The goal is to identify the pharmacophore, the essential arrangement of functional groups in a molecule that is responsible for its biological activity, and to understand the spatial and electronic requirements for binding to the target protein, such as PKC acs.orgdrugdesign.org.

Correlating Octyl Chain Modifications with PKC-Activating Potency

The presence and nature of the hydrophobic substituent at position 7 of the indolactam V core are significant determinants of PKC-activating potency. 7-Octylindolactam V features an octyl chain at this position vulcanchem.com. Studies comparing (-)-indolactam V (which lacks a significant hydrophobic chain at C7) with (-)-7-n-octyl-indolactam-V have shown that the introduction of the octyl chain at position 7 leads to potent biological activities comparable to those of teleocidin Bs tandfonline.com. Teleocidins are known for their potent tumor-promoting and PKC-activating effects nih.gov.

Research indicates that the hydrophobicity of substituents at position 7 plays a critical role in receptor binding nih.gov. This supports the hypothesis that the hydrophobic moiety, such as the octyl chain in this compound, is involved in non-specific hydrophobic interactions with the cell membrane or the binding site of PKC nih.gov. While specific quantitative data directly correlating varying octyl chain lengths or modifications solely for this compound and its immediate analogs were not extensively detailed in the provided snippets, the general principle established across indolactam derivatives is that an appropriate hydrophobic chain at this position enhances activity compared to the unsubstituted indolactam V tandfonline.comnih.gov. (+)-7-Octylindolactam V is described as having moderate to high PKC activation, differing from the high activation seen with the (-)-enantiomer and significant tumor promotion associated with the (-)-form vulcanchem.com.

Impact of Indole Ring Substitutions on Biological Efficacy

Substitutions on the indole ring system of indolactam V derivatives have a notable impact on their biological efficacy. SAR studies have explored the effects of substituents at various positions of the indole ring. For instance, large substituents at positions 2 and 5 of the indole ring have been shown to remarkably lower the activities, suggesting strict structural requirements at these positions for biological activity nih.gov. The double bond at position 2 of (-)-indolactam V appears to play an important role in activity, as compounds lacking this feature were found to be inactive nih.gov.

Substituents at position 7, as discussed earlier, generally enhance activities, with hydrophobicity being a key factor for receptor binding nih.gov. While the focus here is on the octyl chain at position 7 of this compound, the broader context of indole ring substitutions highlights the sensitivity of the indolactam V scaffold to modifications at different positions nih.gov. Another study on a different indolactam derivative indicated that a hydrophobic substituent at position 6 could play a similar role to one at position 7 in terms of biological activities tandfonline.com. Conversely, introducing a substituent at position 1 decreased activity, and a substituent at position 2 cancelled activity due to steric hindrance tandfonline.com. A substituent at position 5 caused a conformational change leading to a loss of activity tandfonline.com.

Conformational Restriction and its Influence on Target Binding

The indolactam V core structure, and thus this compound, can exist in different conformations, notably a twist form and a sofa form tandfonline.comstanford.edu. Research suggests that only the twist form is the biologically active conformer relevant for PKC binding stanford.edu. Conformational restriction, the strategy of reducing the number of possible shapes a molecule can adopt, is a common approach in drug design to enhance potency and selectivity by favoring the biologically active conformation for target binding researchgate.netunina.it.

While detailed studies specifically on the conformational restriction of this compound were not prominently featured in the search results, studies on related indolactam V analogues have explored this principle. For example, conformationally restricted analogues of (-)-indolactam-V were examined for their binding selectivity to the C1 domains of PKC isozymes nih.gov. These studies can provide insights into the preferred conformation for binding and how restricting flexibility can influence affinity and selectivity for different PKC isoforms nih.govacs.org. The binding of indolactam V to PKC has been studied computationally, suggesting it binds in its cis-twist conformation and forms hydrogen bond interactions acs.org. This underscores the importance of specific conformations for effective binding to the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity wikipedia.org. This approach uses physicochemical parameters or molecular descriptors to build models that can predict the activity of new, untested compounds nih.gov. QSAR is a predictive and diagnostic process used in drug discovery and for assessing compound activity nih.gov.

QSAR modeling approaches have been applied to PKC ligands to understand the structural features that govern their binding affinity and activity researchgate.netkarger.com. These models can help identify key molecular properties, such as hydrophobicity, electronic effects, and steric factors, that are critical for interaction with the PKC binding site nih.govresearchgate.net. While general QSAR principles and their application to PKC ligands and indolactams were mentioned, specific QSAR models developed for this compound and its direct analogs were not detailed in the provided search results nih.govresearchgate.netkarger.com. However, the fundamental principles of QSAR, which correlate structural parameters with biological responses, are applicable to the study of this compound and its SAR.

Key Research Findings and Data:

Based on the search results, the following table summarizes some comparative data points regarding the activity of this compound and related compounds, primarily focusing on the distinction between enantiomers and the impact of the C7 substituent.

CompoundStereochemistryPKC ActivationTumor PromotionNeuroprotectionPrimary Applications
(+)-7-Octylindolactam V(2R,5R)Moderate to highMinimalHighNeuroprotection, research tool vulcanchem.com
(-)-7-Octylindolactam V(2S,5S)HighSignificantLow to moderateTumor promotion studies, PKC research vulcanchem.com
Indolactam VParent compoundPKC activationTumor promotion (in (-) form) vulcanchem.com-PKC activation, tumor promotion vulcanchem.com
(-)-6-n-Octyl-indolactam-V-Similar to (-)-7-n-Octyl-indolactam-V tandfonline.comSimilar to (-)-7-n-Octyl-indolactam-V tandfonline.com-Research tool tandfonline.com

Medicinal Chemistry and Chemical Biology Perspectives

Rational Design of Novel Indolactam-Based Probes

The rational design of novel indolactam-based probes involves understanding the structure-activity relationships (SAR) that govern their binding to target proteins, particularly protein kinase C (PKC). Indolactam V, the parent compound, binds to PKC with high affinity uni.lu. Modifications to the indolactam core structure have been explored to develop derivatives with altered potency, selectivity, and functionality as chemical probes.

Key to this design is the strategic placement of substituents on the indolactam scaffold. Studies have shown that the introduction of a hydrophobic substituent at position 7 of the indolactam-V core significantly enhances potency cmdm.twnih.gov. For instance, 7-octylindolactam V, featuring an octyl chain at this position, exhibits potent biological activities nih.gov. This enhancement is attributed to hydrophobic interactions at the receptor site cmdm.twnih.gov.

The pseudopeptidic fragment bridging the C3 and C4 positions of the indole (B1671886) core is considered essential for target binding, while substituents at positions like N1 or C7 influence activity and target selectivity . Conformational restriction of the indolactam core, such as through the introduction of cis or trans amide configurations, has also been investigated as a strategy to modulate binding properties nih.gov. These systematic structural modifications, guided by SAR studies, are fundamental to the rational design of indolactam-based probes for specific biological applications.

Strategies for Achieving PKC Isoform Selectivity

Protein kinase C (PKC) comprises a family of at least 10 isozymes, categorized into conventional, novel, and atypical groups based on their regulatory domains and cofactor requirements cmdm.tw. These isoforms exhibit differential tissue expression and are involved in a wide array of cellular processes, suggesting that each isoform may have distinct functions cmdm.tw. Therefore, achieving selectivity for individual PKC isoforms is a critical goal in the design of chemical probes and potential therapeutic agents.

Indolactams, including indolactam V and its analogs, bind to the C1 domains within the regulatory region of PKC isoforms, which are also the binding sites for the endogenous second messenger diacylglycerol (DAG) cmdm.twnih.gov. PKC isoforms contain either one or two C1 domains (C1A and C1B) nih.gov. Strategies for achieving PKC isoform selectivity with indolactam derivatives often involve exploiting the structural differences in the C1 domains across the various isoforms.

Research has indicated that indolactam compounds can exhibit selective binding to the C1B domains of novel PKC isozymes (δ, ε, η, θ) nih.gov. Conformationally restricted indolactam analogues have been synthesized to investigate their binding selectivity to the C1 peptides of different PKC isozymes. For example, a trans amide-restricted analogue of (-)-indolactam-V showed significant binding only to the novel PKC isozymes. These studies highlight that specific structural features and conformational constraints within the indolactam scaffold can confer selectivity towards particular PKC isoforms, providing a basis for the rational design of isoform-selective modulators uni.lu.

Exploration of this compound as a Chemical Tool for Pathway Elucidation

(+)-7-Octylindolactam V serves as a valuable chemical tool for investigating protein kinase C signaling pathways and their roles in various cellular processes. Its utility as a research tool stems from its ability to activate PKC, providing a means to probe PKC-dependent events within cells.

Compared to phorbol (B1677699) esters, another class of PKC activators, (+)-7-Octylindolactam V can offer a distinct activity profile, which is particularly useful for studying PKC-dependent processes without the confounding effects of tumor promotion often associated with phorbol esters.

Studies utilizing indolactam V, the parent structure of this compound, have contributed to the elucidation of specific biological pathways. For instance, indolactam V was used in a study investigating the upregulation of regulator of G protein signaling 2 (RGS2) protein levels. The increase in RGS2 protein levels induced by indolactam V was found to be blocked by a PKCβ-selective inhibitor, suggesting that PKCβ mediates this effect. This demonstrates how indolactam-based compounds can be employed to identify the specific PKC isoforms involved in particular cellular responses.

Furthermore, (+)-7-Octylindolactam V has demonstrated significant neuroprotective effects, particularly in protecting central neurons against toxic injury induced by glutamate (B1630785) agonists. This property highlights its potential as a chemical tool for studying mechanisms of neuroprotection and pathways involved in excitotoxicity. The ability of (+)-7-Octylindolactam V to prevent neuronal loss induced by glutamate agonists underscores its utility in exploring potential therapeutic strategies for neurodegenerative conditions.

By selectively activating or modulating specific PKC isoforms and downstream signaling events, this compound and related indolactam probes enable researchers to dissect the complex roles of PKC in diverse biological pathways, contributing to a deeper understanding of cellular signaling and disease mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.